molecular formula C24H19N5O2 B11205341 N-(2-methylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(2-methylphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B11205341
M. Wt: 409.4 g/mol
InChI Key: UYTMLOOQQLVKIW-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyrimidobenzimidazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidobenzimidazole core, followed by the introduction of the 2-pyridinyl and 2-methylphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidobenzimidazole derivatives, which may have different substituents on the core structure. Examples include:

  • N-(2-METHYLPHENYL)-2-[4-OXO-2-(2-THIENYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE
  • N-(2-METHYLPHENYL)-2-[4-OXO-2-(2-FURYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(2-METHYLPHENYL)-2-[4-OXO-2-(2-PYRIDINYL)PYRIMIDO[1,2-A]BENZIMIDAZOL-10(4H)-YL]ACETAMIDE lies in its specific substituents, which can confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H19N5O2

Molecular Weight

409.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-(4-oxo-2-pyridin-2-ylpyrimido[1,2-a]benzimidazol-10-yl)acetamide

InChI

InChI=1S/C24H19N5O2/c1-16-8-2-3-9-17(16)26-22(30)15-28-20-11-4-5-12-21(20)29-23(31)14-19(27-24(28)29)18-10-6-7-13-25-18/h2-14H,15H2,1H3,(H,26,30)

InChI Key

UYTMLOOQQLVKIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=CC=N5

Origin of Product

United States

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